(R)-1-Boc-2-Butyl-piperazine
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Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any known uses or applications would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Scientific Research Applications
Synthesis and Characterization
(R)-1-Boc-2-Butyl-piperazine and its derivatives have been extensively studied for their synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, providing detailed insights into their molecular structures through X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kulkarni et al., 2016). Similarly, Miao Zhen-yuan (2006) improved the synthetic process of a key intermediate of triazole antifungal agents, showcasing the compound's relevance in streamlining the production of antifungal medications (Miao Zhen-yuan, 2006).
Pharmacological Applications
The piperazine moiety, a key component of (R)-1-Boc-2-Butyl-piperazine, is central to many pharmacological studies. Brito et al. (2018) highlighted the significant role of piperazine derivatives in central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. These derivatives primarily involve the activation of the monoamine pathway, indicating the importance of piperazine structures in developing new central nervous system (CNS) medications (Brito et al., 2018).
Material Science and Chemical Engineering
In material science and chemical engineering, the solubility of (S)-Boc-piperazine and its racemic compound in supercritical carbon dioxide was measured by Uchida et al. (2004). This study provides valuable data for the use of these compounds in various industrial applications, including as solvents and in material processing (Uchida et al., 2004).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.
Future Directions
This would involve a discussion of areas for future research, such as potential applications or modifications of the compound.
For a specific compound like “®-1-Boc-2-Butyl-piperazine”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a university, you might also have access to a chemistry department or faculty member who could provide further assistance.
properties
IUPAC Name |
tert-butyl (2R)-2-butylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660010 |
Source
|
Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-Butyl-piperazine | |
CAS RN |
1212133-43-1 |
Source
|
Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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